molecular formula C6H10N2O2 B8808214 (S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

Cat. No.: B8808214
M. Wt: 142.16 g/mol
InChI Key: SWKVQJQPSGTEBD-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(8aS)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one

InChI

InChI=1S/C6H10N2O2/c9-6-8-2-1-7-3-5(8)4-10-6/h5,7H,1-4H2/t5-/m0/s1

InChI Key

SWKVQJQPSGTEBD-YFKPBYRVSA-N

Isomeric SMILES

C1CN2[C@@H](CN1)COC2=O

Canonical SMILES

C1CN2C(CN1)COC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% Palladium on carbon (18 mg, 20% by wt.) was placed under an inert atmosphere and suspended in EtOH (1 mL). A solution of 7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one (90 mg, 0.39 mmol) dissolved in EtOH (3.8 mL) was added. The reaction mixture was placed under H2 atmosphere (1 atmosphere pressure) and stirred overnight. The resulting mixture was filtered through a pad of Celite® and the solvent was concentrated in vacuo to give 53.6 mg (97%) of the title compound as clear oil. 1H-NMR (300 MHz, CD3Cl) 4.36 (t, 1H), 3.89 to 3.81 (m, 1H), 3.79 to 3.69 (m, 2H), 3.10 to 2.88 (m, 3H), 2.67 to 2.50 (m, 2H), 2.00 to 1.90 (m, 1H).
Name
7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
97%

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